molecular formula C10H6FNO2 B1630027 1-Fluoro-2-nitronaphthalene CAS No. 5385-52-4

1-Fluoro-2-nitronaphthalene

Cat. No.: B1630027
CAS No.: 5385-52-4
M. Wt: 191.16 g/mol
InChI Key: MHLZZAXGYDSTAK-UHFFFAOYSA-N
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Description

1-Fluoro-2-nitronaphthalene is an organic compound with the molecular formula C₁₀H₆FNO₂ and a molecular weight of 191.16 g/mol . It is a derivative of naphthalene, where a fluorine atom is substituted at the first position and a nitro group at the second position. This compound is primarily used in research and development within the field of organic chemistry.

Scientific Research Applications

1-Fluoro-2-nitronaphthalene is used extensively in scientific research, particularly in the fields of organic synthesis and material science. It serves as a building block for the synthesis of more complex organic molecules. In addition, it is used in the development of fluorescent probes and sensors due to its unique photophysical properties .

In the industrial sector, it is used in the production of dyes, pigments, and other specialty chemicals .

Preparation Methods

1-Fluoro-2-nitronaphthalene can be synthesized through a modified Schiemann reaction. The process involves the diazotisation of the corresponding nitroamine fluoborate salts in tetrahydrofuran, followed by the decomposition of the diazonium fluoborate salts . The yields for this synthesis method are typically between 10-15% .

The industrial production of this compound follows a similar route, involving the diazotisation of nitroamine compounds and subsequent decomposition of the diazonium salts. The reaction conditions include maintaining low temperatures during the diazotisation process and using tetrahydrofuran as the solvent .

Chemical Reactions Analysis

1-Fluoro-2-nitronaphthalene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a catalyst or sodium borohydride.

    Substitution: The fluorine atom can be substituted by nucleophiles in the presence of suitable catalysts.

    Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.

Common reagents used in these reactions include hydrogen gas, sodium borohydride, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-Fluoro-2-nitronaphthalene involves its interaction with various molecular targets, depending on the specific application. In reduction reactions, the nitro group is reduced to an amino group, which can then participate in further chemical transformations. The fluorine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

1-Fluoro-2-nitronaphthalene can be compared with other nitro-substituted naphthalene derivatives, such as 2-Fluoro-1-nitronaphthalene and 1-Nitronaphthalene. These compounds share similar chemical properties but differ in their substitution patterns, which can influence their reactivity and applications .

    2-Fluoro-1-nitronaphthalene: Similar in structure but with the fluorine and nitro groups swapped, leading to different reactivity.

    1-Nitronaphthalene: Lacks the fluorine atom, making it less reactive in nucleophilic substitution reactions.

The unique combination of a fluorine atom and a nitro group in this compound makes it particularly useful in specific synthetic applications and research studies .

Properties

IUPAC Name

1-fluoro-2-nitronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO2/c11-10-8-4-2-1-3-7(8)5-6-9(10)12(13)14/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHLZZAXGYDSTAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70621443
Record name 1-Fluoro-2-nitronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5385-52-4
Record name 1-Fluoro-2-nitronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a well stirred slurry of nitrosonium tetrafluoroborate (Aldrich) (10 % molar excess, (cf. David J. Milner, Synthetic Communications (1992) 22 (1), 73-82.)) in dichloromethane at 0° C. is added 1-amino-2-nitronaphthalene. After 30 minutes, ortho-dichlorobenzene is added and the dichloromethane is distilled off, and the dichlorobenzene is heated at 50°-200 ° C. to decompose the diazonium tetrafluoroborate. Removal of solvent and purification of the product by chromatography or crystallization yields 1-fluoro-2-nitronaphthalene.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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